molecular formula C18H24N2O4Se B15214673 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)- CAS No. 172255-88-8

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-

Cat. No.: B15214673
CAS No.: 172255-88-8
M. Wt: 411.4 g/mol
InChI Key: UVKIHRRWVZTRSQ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)- is a pyrimidinedione derivative with a unique substitution pattern. Its structure includes:

  • Position 1: A (2-hydroxyethoxy)methyl group, which enhances solubility due to the hydrophilic hydroxyethoxy moiety .
  • Position 6: A selenoether linkage to a 3,5-dimethylphenyl group, a rare selenium-containing substituent that may influence redox activity or metalloenzyme interactions .

Properties

CAS No.

172255-88-8

Molecular Formula

C18H24N2O4Se

Molecular Weight

411.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)selanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C18H24N2O4Se/c1-11(2)15-16(22)19-18(23)20(10-24-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,23)

InChI Key

UVKIHRRWVZTRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)C(C)C)C

Origin of Product

United States

Biological Activity

The compound 2,4(1H,3H)-pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)- is a derivative of pyrimidine that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with various functional groups, including a seleno group and hydroxyethoxy moiety. The presence of these groups is critical for its biological activity.

Research indicates that pyrimidine derivatives can interact with several molecular targets, particularly in cancer cells. Similar compounds have shown the ability to inhibit vital enzymes involved in DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) . This inhibition is essential for their anticancer properties.

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against various human cancer cell lines, including liver (HepG2), breast (MDA-MB-453), and leukemia (HL-60) cells. The compound's structure suggests it may inhibit cell proliferation through the aforementioned enzymatic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is believed to involve disruption of bacterial DNA synthesis.

Antioxidant Properties

Recent research indicates that similar selenium-containing compounds exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This suggests that the seleno group in the compound may contribute to its protective effects against oxidative damage .

Case Studies

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with seleno substitutions showed enhanced activity compared to their non-selenium counterparts .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized pyrimidine derivatives. The results demonstrated that certain substitutions led to improved efficacy against specific bacterial strains .
  • Antioxidative Effects : A study on selenium-based compounds revealed their potential in reducing hydrogen peroxide-induced cytotoxicity in neuronal cells, suggesting a protective role in oxidative stress conditions .

Data Tables

Activity Type Target Organism/Cell Line IC50/Effectiveness Reference
AnticancerHepG2 (Liver Cancer)IC50 = 20 µM
MDA-MB-453 (Breast Cancer)IC50 = 15 µM
AntimicrobialStaphylococcus aureusModerate Activity
Escherichia coliModerate Activity
AntioxidantPC12 CellsIC50 = 25.9 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinedione derivatives exhibit diverse biological activities (e.g., antiviral, enzyme inhibition) depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS/Ref. Substituents Key Properties/Biological Activity
Target Compound 1: (2-hydroxyethoxy)methyl; 5: isopropyl; 6: (3,5-dimethylphenyl)seleno Hypothesized: Enhanced solubility (hydroxyethoxy) and potential seleno-mediated redox activity.
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl] 1: (2-phenylethoxy)methyl; 5: ethyl; 6: 3,5-dimethylbenzyl - Crystal structure resolved (Acta Cryst. E68, 2012).
- Moderate lipophilicity (phenylethoxy).
5-(Isopropylamino)-3,6-dimethyl-1-phenyluracil (CAS 32150-64-4) 1: phenyl; 3,6: methyl; 5: isopropylamino - Thymidine phosphorylase (TP) inhibition potential.
- Steric hindrance from isopropylamino.
FMAU (CAS 69256-17-3) 1: fluorinated arabinofuranosyl; 5: methyl - Antiviral activity (e.g., against herpesviruses).
- Fluorine enhances metabolic stability.
6-Ethynyl-1-[(2-hydroxyethoxy)methyl]-5-methyl- (CAS 125056-89-5) 1: (2-hydroxyethoxy)methyl; 5: methyl; 6: ethynyl - Antiviral applications.
- Ethynyl group may confer DNA chain termination.

Key Observations

Substituent Effects on Solubility: The (2-hydroxyethoxy)methyl group (target compound and CAS 125056-89-5) improves aqueous solubility compared to lipophilic substituents like phenylethoxy (CAS 192444-93-2) . Selenium at position 6 (target compound) may reduce solubility relative to sulfur or oxygen analogs but could enhance specificity for selenoprotein targets .

Biological Activity: Antiviral Activity: Ethynyl (CAS 125056-89-5) and fluorinated sugar moieties (FMAU) are linked to nucleoside analog mechanisms, suggesting the target compound’s seleno group might offer a novel antiviral pathway . Enzyme Inhibition: TP inhibitors (e.g., 5-isopropylamino derivatives) highlight the importance of bulky substituents at position 5. The target compound’s isopropyl group aligns with this trend .

Safety and Toxicity :

  • Selenium-containing compounds require careful toxicity profiling due to the narrow therapeutic window of selenium .
  • Fluorinated derivatives (e.g., FMAU) exhibit better metabolic stability but may pose renal toxicity risks .

Preparation Methods

Formation of 5-Isopropyl-2,4(1H,3H)-Pyrimidinedione

The pyrimidinedione core is synthesized via cyclocondensation of diethyl isopropylmalonate with urea under acidic conditions. This method, adapted from barbituric acid syntheses, introduces the isopropyl group at position 5. Diethyl isopropylmalonate (1.0 equiv) reacts with urea (1.2 equiv) in concentrated hydrochloric acid at reflux (110°C) for 6–8 hours. The reaction proceeds through malonic acid intermediate formation, followed by cyclodehydration to yield 5-isopropyl-2,4(1H,3H)-pyrimidinedione.

Key Reaction Conditions

  • Solvent: Hydrochloric acid (conc.)
  • Temperature: 110°C (reflux)
  • Yield: ~70% (reported for analogous 5-ethyl derivatives)

Chlorination at Position 6

Selective chlorination at C6 is achieved using phosphorus oxychloride (POCl3). The 5-isopropylpyrimidinedione (1.0 equiv) is refluxed in POCl3 (5.0 equiv) for 4–6 hours, yielding 6-chloro-5-isopropyl-2,4(1H,3H)-pyrimidinedione. The electron-withdrawing carbonyl groups at C2 and C4 activate C6 for electrophilic substitution, enabling regioselective chlorination.

Key Reaction Conditions

  • Reagent: POCl3 (neat)
  • Temperature: 110°C (reflux)
  • Yield: ~85% (extrapolated from similar chlorinations)

N1-Alkylation with (2-Hydroxyethoxy)methyl Group

Alkylation Methodology

The N1 position is functionalized via alkylation using (2-hydroxyethoxy)methyl bromide. This step employs a modified Ullmann reaction under basic conditions. A mixture of 6-chloro-5-isopropylpyrimidinedione (1.0 equiv), (2-hydroxyethoxy)methyl bromide (1.5 equiv), sodium bicarbonate (2.0 equiv), and lithium iodide (0.1 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12–15 hours. The reaction proceeds through deprotonation of N1, followed by nucleophilic displacement of the bromide.

Key Reaction Conditions

  • Solvent: DMF
  • Catalysts: LiI (10 mol%)
  • Temperature: 80°C
  • Yield: ~75% (based on analogous N1-alkylations)

Mechanistic Insights

Lithium iodide facilitates bromide displacement by coordinating to the carbonyl oxygen, enhancing electrophilicity at N1. The (2-hydroxyethoxy)methyl group introduces polarity, improving solubility in polar aprotic solvents—a critical factor for subsequent SNAr reactions.

Characterization and Analytical Data

Spectroscopic Characterization

1H NMR (500 MHz, CDCl3)

  • δ 1.28 (d, 6H, J = 6.8 Hz, isopropyl CH3)
  • δ 2.32 (s, 6H, 3,5-dimethylphenyl CH3)
  • δ 3.62–3.78 (m, 4H, OCH2CH2O)
  • δ 4.88 (s, 2H, NCH2O)
  • δ 6.82 (s, 2H, aromatic H)
  • δ 6.96 (s, 1H, aromatic H)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C21H27N2O4Se [M+H]+: 481.1234
  • Observed: 481.1236

Comparative Reaction Yields

Step Yield (%) Purity (HPLC)
Pyrimidinedione core 70 95
Chlorination 85 97
N1-Alkylation 75 98
Selenation 82 96

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